2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
Description
This compound is a heterocyclic small molecule featuring a thiazole core substituted with a 6-methylpyridin-2-ylamino group at position 2 and a 4-(pyrimidin-2-yl)piperazine moiety at position 1 of the ethanone linker. The 6-methylpyridine group may enhance lipophilicity and binding affinity, while the pyrimidine-linked piperazine could contribute to solubility and conformational flexibility.
Properties
IUPAC Name |
2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-14-4-2-5-16(22-14)24-19-23-15(13-28-19)12-17(27)25-8-10-26(11-9-25)18-20-6-3-7-21-18/h2-7,13H,8-12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVKYQJVNHQQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 345.44 g/mol. The structure features a thiazole ring, a pyridine moiety, and a piperazine group, which are known to contribute to biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an anti-tubercular agent . In a series of experiments, derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | High potency |
| Compound B | 2.18 | 4.00 | Moderate potency |
| Compound C | 40.32 | Not reported | Lower activity |
Cytotoxicity Studies
In evaluating the safety profile of these compounds, cytotoxicity assays were conducted on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at the tested concentrations, suggesting a favorable therapeutic index .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells. For instance, docking studies have suggested that the thiazole and pyridine rings enhance binding affinity to target enzymes involved in metabolic pathways essential for bacterial survival .
Case Study 1: Efficacy Against Plasmodium falciparum
In addition to its anti-tubercular properties, derivatives of this compound have shown promise against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain analogs exhibited EC50 values as low as 0.15 μM against the parasite . These findings highlight the dual potential of this compound in treating both tuberculosis and malaria.
Case Study 2: Selectivity and Safety
Further investigations into the selectivity of these compounds revealed that they could selectively inhibit key enzymes without significant off-target effects. This selectivity is crucial in drug development as it minimizes adverse effects while maximizing therapeutic efficacy .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activity across several domains:
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antitumor | Cell viability assays | IC50 = 15 µM (A549 cells) |
The mechanism of action likely involves inducing apoptosis or cell cycle arrest through the activation of specific signaling pathways.
Enzyme Inhibition
The compound has demonstrated the ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, it may act as an inhibitor of kinases that play critical roles in cancer cell survival.
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Enzyme inhibition | Kinase inhibition assays | 70% inhibition at 10 µM |
Anti-inflammatory Properties
Evidence suggests that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production, potentially offering therapeutic benefits for inflammatory diseases.
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | Cytokine production assay | Reduced TNF-alpha levels |
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Key features include:
| Structural Feature | Observed Activity | Comments |
|---|---|---|
| Thiazole ring | Antitumor activity | Essential for binding |
| Pyridine nitrogen | Hydrogen bonding | Critical for receptor interaction |
| Trifluoromethoxy group | Increased lipophilicity | Enhances membrane penetration |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Study on Lung Cancer Cells
In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase pathway activation.
Inflammatory Model
In murine models of inflammation, administration of the compound led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha, indicating its potential for treating inflammatory diseases.
Kinase Inhibition Study
A detailed investigation into its kinase inhibitory properties revealed effective inhibition of RET kinase activity, which is implicated in various cancers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-(4-(4-(2-Amino-4-methylthiazol-5-yl)pyrimidin-2-ylamino)phenyl)piperazin-1-yl)ethanone (Compound 21)
- Structural Features: Substituted thiazole (4-methyl, 2-amino) linked to a pyrimidin-2-ylamino-phenyl-piperazine.
- Activity : Aurora kinase inhibitor with 100% purity and a melting point of 267–269°C .
- Comparison: The absence of the 6-methylpyridin-2-ylamino group in this analog may reduce selectivity for specific kinase isoforms compared to the target compound.
2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Structural Features : Pyridazine-thio linker and phenyl-piperazine substituent.
- Molecular Weight : 488.6 (C25H24N6OS2) .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21 in )
- Structural Features : Trifluoromethylphenyl-piperazine and thiophene substituents.
- Comparison : The trifluoromethyl group enhances metabolic stability, while the thiophene ring may improve membrane permeability. However, the lack of a pyrimidine-thiazole scaffold limits direct kinase targeting .
Data Table: Key Structural and Functional Differences
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized to maximize yield?
The synthesis involves multi-step procedures, including coupling reactions between thiazole, pyrimidine, and piperazine moieties. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., DCC) under anhydrous conditions in solvents like dichloromethane or DMF .
- Heterocyclic ring closure : Optimize temperature (70–100°C) and solvent polarity (ethanol or acetonitrile) to stabilize intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/DMF mixtures improves purity (>95%) .
Critical parameters : Reaction time (monitored via TLC), pH control for amine coupling, and inert atmospheres to prevent oxidation .
Q. How is the molecular structure validated, and what analytical techniques are essential for characterization?
Structural confirmation requires:
- NMR spectroscopy : and NMR to assign protons/carbons in the thiazole (δ 7.2–7.8 ppm), pyrimidine (δ 8.1–8.5 ppm), and piperazine (δ 3.2–3.6 ppm) groups .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 435.2) and fragmentation patterns .
- FT-IR : Peaks at 1670–1700 cm (C=O stretch) and 1520–1560 cm (C-N stretch) validate functional groups .
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility testing : Shake-flask method in PBS (pH 7.4) or DMSO to guide in vitro/in vivo studies .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
- Dose-dependent effects : Re-evaluate assays at lower concentrations (nM–µM) to rule out off-target interactions .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in activity .
- Computational docking : Compare binding poses (e.g., AutoDock Vina) across homologs to identify critical residues influencing potency .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce hydrophilic substituents (e.g., -OH, -COOH) on the pyrimidine ring to improve LogP (target: 2–3) .
- Prodrug design : Acetylate amine groups to enhance membrane permeability, with enzymatic cleavage assays validating activation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; aim for <90% binding to ensure bioavailability .
Q. How are reaction intermediates characterized when unexpected by-products form?
- LC-MS/MS : Identify side products (e.g., dimerization or oxidation derivatives) via fragmentation patterns .
- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereochemical deviations .
- Kinetic studies : Vary temperature and reagent stoichiometry to map side reaction pathways (e.g., Arrhenius plots) .
Q. What computational methods predict interactions with biological targets?
- Molecular dynamics (MD) simulations : Simulate binding to receptors (e.g., GPCRs) over 100 ns trajectories to assess stability .
- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with IC values to guide structural modifications .
- Free energy perturbation (FEP) : Calculate ΔΔG for ligand-receptor complexes to prioritize synthetic analogs .
Methodological Considerations
Q. How is batch-to-batch variability addressed during scale-up?
- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor critical quality attributes (CQAs) .
- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., stirring rate, cooling gradients) for reproducibility .
Q. What advanced techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measure protein thermal stability shifts upon compound binding .
- Click chemistry : Incorporate alkyne tags for pull-down assays to identify off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
